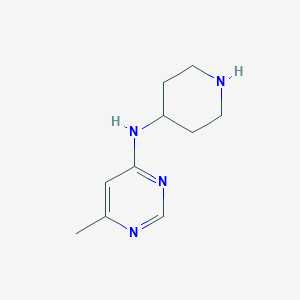
6-甲基-N-(哌啶-4-基)嘧啶-4-胺
描述
“6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a small molecule with the CAS Number: 1239843-12-9 . It has a molecular weight of 192.26 . The IUPAC name for this compound is N-(6-methyl-4-pyrimidinyl)-N-(4-piperidinyl)amine .
Molecular Structure Analysis
The InChI code for “6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is 1S/C10H16N4/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,12,13,14) . This indicates that the molecule consists of a pyrimidine ring with a methyl group at the 6th position and a piperidine ring attached to the 4th position of the pyrimidine ring.
Physical and Chemical Properties Analysis
“6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine” is a solid substance . The compound’s molecular weight is 192.26 .
科学研究应用
杂环化学中的合成应用
嘧啶衍生物在 N-杂环的合成中至关重要,为结构多样的化合物提供了途径。它们作为创建哌啶、吡咯烷和氮杂环丁烷的关键中间体,这些中间体是许多天然产物和治疗剂中的基础结构。嘧啶化学的多功能性促进了用于构建具有潜在药物发现和材料科学应用的复杂分子结构的新型合成方法的开发 (R. Philip 等人,2020)。
药理学意义
嘧啶核心因其药理特性而被广泛探索。它们表现出广泛的活性,包括抗病毒、抗肿瘤和抗菌作用。嘧啶衍生物的结构多样性允许调节生物活性,使其成为开发新治疗剂的有希望的支架。从药理学角度对嘧啶衍生物进行系统分析可以作为发现新的、有效和安全的药物的基础 (A. Chiriapkin,2022)。
在光电材料中的作用
与嘧啶衍生物相关的官能团越来越多地用于光电材料的制造。它们被纳入 π-扩展共轭体系对于开发用于电子设备、发光元件和光电转换元件的新型材料非常有价值。基于嘧啶的化合物的独特电子特性使其适用于有机发光二极管 (OLED)、光伏电池和其他光电器件 (G. Lipunova 等人,2018)。
对食品安全研究的贡献
对杂环芳香胺(包括嘧啶衍生物)的研究涉及它们在食品加工中的形成和缓解。这项工作对于了解与癌症相关的饮食风险因素和制定减少接触潜在致癌物的策略至关重要。这些研究的见解有助于食品安全研究,强调了在烹饪和加工过程中控制有害化合物产生的重要性 (Xiaoqian Chen 等人,2020)。
生化分析
Biochemical Properties
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity. This inhibition can lead to alterations in cellular processes and functions.
Cellular Effects
The effects of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the PI3K-Akt signaling pathway, which is essential for cell growth and survival. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as protein kinases, by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, leading to a cascade of effects on cellular processes. Furthermore, 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine has been associated with sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to changes in the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 6-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is an important factor that determines its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and cell cycle regulation.
属性
IUPAC Name |
6-methyl-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDSIWFKRJJSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)
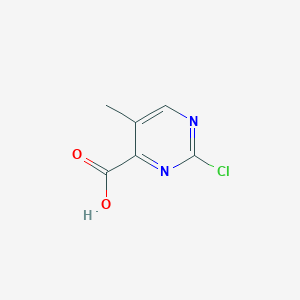
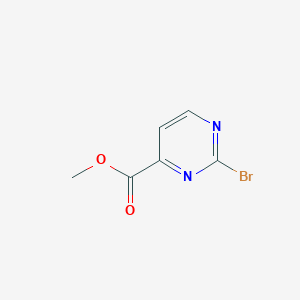
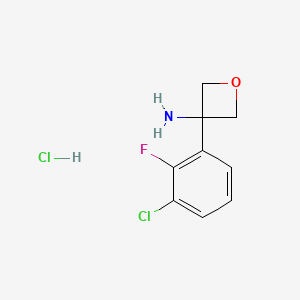
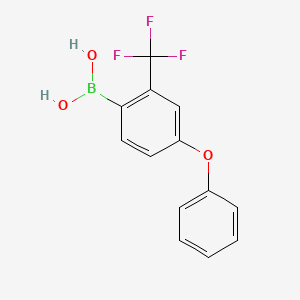
![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)
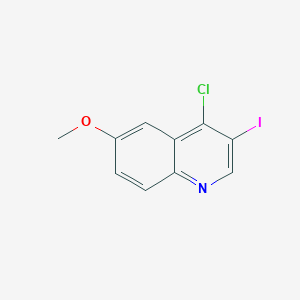


![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
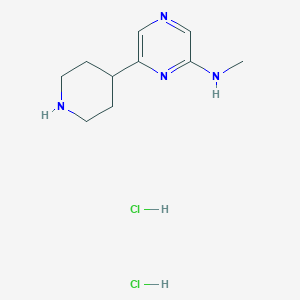
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)
